![molecular formula C5H2ClF3N2O B2493907 2-Chloro-5-(trifluoromethoxy)pyrimidine CAS No. 1261812-52-5](/img/structure/B2493907.png)
2-Chloro-5-(trifluoromethoxy)pyrimidine
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Overview
Description
2-Chloro-5-(trifluoromethoxy)pyrimidine is a pyrimidine derivative . Pyrimidine derivatives are often used in the synthesis of active pharmaceutical ingredients (APIs), such as antibiotics .
Synthesis Analysis
2-Chloro-5-(trifluoromethoxy)pyrimidine is used as a model substrate to investigate regioexhaustive functionalization . It’s also used in the preparation of pyrimidine derivatives as inhibitors of gene ALK protein Kinase phosphorylating kinase and as cell proliferation inhibitors .Molecular Structure Analysis
The molecular formula of 2-Chloro-5-(trifluoromethoxy)pyrimidine is C5H2ClF3N2O . The InChI code is 1S/C5H2ClF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H .Chemical Reactions Analysis
The major product obtained from the reactions of 2-Chloro-5-(trifluoromethoxy)pyrimidine arises from substitution of the fluorine atom at the 4-position which is the most activated site para to ring nitrogen and further activated by the adjacent chlorine atom .Physical And Chemical Properties Analysis
2-Chloro-5-(trifluoromethoxy)pyrimidine is a solid with a melting point of 48-52 °C . It has a molecular weight of 198.53 .Scientific Research Applications
Key Structural Motif in Active Agrochemical Ingredients
“2-Chloro-5-(trifluoromethoxy)pyrimidine” is a key structural motif in active agrochemical ingredients . The major use of its derivatives is in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .
Key Structural Motif in Active Pharmaceutical Ingredients
This compound and its derivatives also find applications in the pharmaceutical industry . Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine (TFMP) moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Intermediate in Chemical Synthesis
“2-Chloro-5-(trifluoromethoxy)pyrimidine” is used as an intermediate in the synthesis of various compounds . For example, it is a key intermediate for the synthesis of fluazifop .
Model Substrate in Regioexhaustive Functionalization
This compound may be employed as a model substrate to investigate the regioexhaustive functionalization .
Mechanism of Action
Safety and Hazards
The safety information for 2-Chloro-5-(trifluoromethoxy)pyrimidine includes hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
2-chloro-5-(trifluoromethoxy)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-4-10-1-3(2-11-4)12-5(7,8)9/h1-2H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSAABPVASYNIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(trifluoromethoxy)pyrimidine | |
CAS RN |
1261812-52-5 |
Source
|
Record name | 2-chloro-5-(trifluoromethoxy)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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